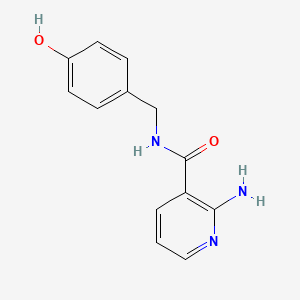![molecular formula C20H16O2S B14012333 [(Z)-1,2-diphenylethenyl]sulfonylbenzene CAS No. 53105-00-3](/img/structure/B14012333.png)
[(Z)-1,2-diphenylethenyl]sulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-1,2-diphenylethenyl]sulfonylbenzene is an organic compound with the molecular formula C20H16O2S. It is characterized by the presence of a sulfonyl group attached to a diphenylethenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,2-diphenylethenyl]sulfonylbenzene typically involves the reaction of diphenylethene with a sulfonylating agent. One common method is the reaction of diphenylethene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-1,2-diphenylethenyl]sulfonylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam, tributyltin hydride, and samarium(II) iodide are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Desulfonylated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
[(Z)-1,2-diphenylethenyl]sulfonylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Z)-1,2-diphenylethenyl]sulfonylbenzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group is an electron-withdrawing group, which can influence the reactivity of the compound. In reductive desulfonylation, the sulfonyl group is cleaved, leading to the formation of a sulfinate anion and an organic radical . This radical can undergo further reactions to form various products.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonyl compounds.
Diphenylethene: A precursor in the synthesis of [(Z)-1,2-diphenylethenyl]sulfonylbenzene.
Sulfones: Compounds containing the sulfonyl group bonded to two carbon atoms.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both the diphenylethenyl and sulfonyl groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
53105-00-3 |
|---|---|
Fórmula molecular |
C20H16O2S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
[(Z)-2-(benzenesulfonyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C20H16O2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H/b20-16- |
Clave InChI |
KCOPDPJFQYVZBV-SILNSSARSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-c]pyran]-6',7'-diol](/img/structure/B14012251.png)
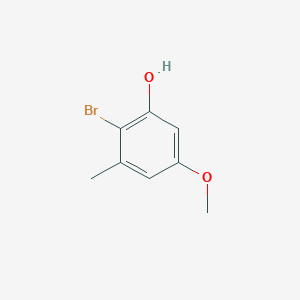

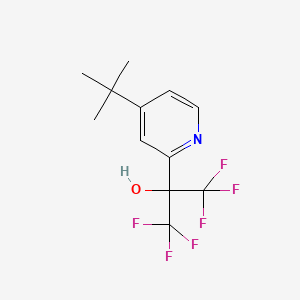
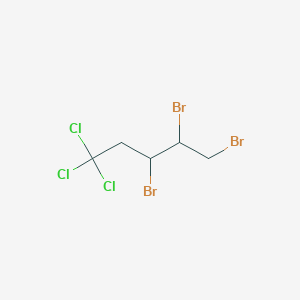
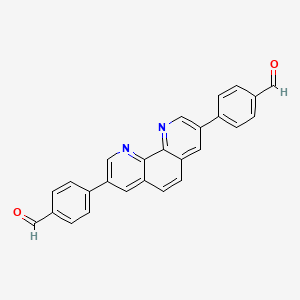

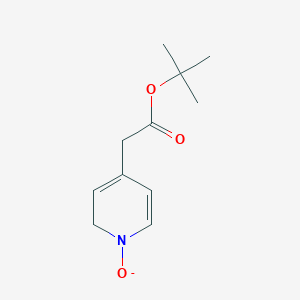
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
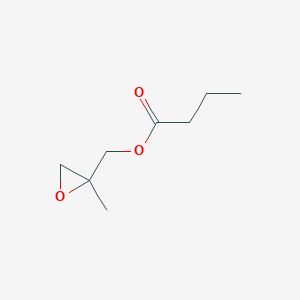
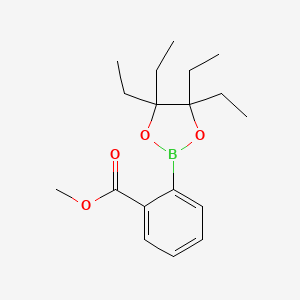
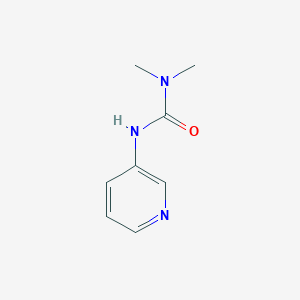
![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
